Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid is a compound characterized by its unique chemical structure, which includes a hydrazinylethyl group attached to a benzoic acid moiety. Its molecular formula is with a molar mass of approximately 338.38 g/mol . This compound is notable for its potential applications in various scientific fields, including chemistry, biology, and medicine.
Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid falls under the category of organic compounds, specifically sulfonic acids and carboxylic acids, due to the presence of both sulfonate and carboxylic functional groups.
The synthesis of benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid typically involves several steps:
The molecular structure of benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid features:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 338.38 g/mol |
IUPAC Name | Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid |
InChI Key | GYIVKUBIWVXPCW-UHFFFAOYSA-M |
Canonical SMILES | CC(C1=CC=C(C=C1)C(=O)O)NN.C1=CC=C(C=C1)S(=O)(=O)[O-] |
Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid can undergo several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid involves its interaction with specific molecular targets. The hydrazinylethyl group can form covalent bonds with target molecules, leading to structural changes and functional alterations in those molecules. This characteristic makes it a candidate for various therapeutic applications .
Relevant data includes:
Benzenesulfonate; 4-(1-hydrazinylethyl)benzoic acid has diverse applications across scientific fields:
CAS No.: 16409-92-0
CAS No.:
CAS No.:
CAS No.: 1730-43-4